molecular formula C11H12O2 B7907353 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde

1-(4-Methoxyphenyl)cyclopropanecarbaldehyde

Cat. No.: B7907353
M. Wt: 176.21 g/mol
InChI Key: UNMBOMCNBZNRMK-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)cyclopropanecarbaldehyde is an organic compound that features a cyclopropane ring attached to a methoxyphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring . Another method involves the use of diazo compounds in the presence of transition metal catalysts to generate carbenes that react with alkenes to form cyclopropanes .

Industrial Production Methods

Industrial production of cyclopropane derivatives often relies on scalable and efficient catalytic processes. Hydrogen-borrowing catalysis has been explored for the α-cyclopropanation of ketones, providing a route to cyclopropane-containing compounds with high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-(4-Methoxyphenyl)cyclopropane carboxylic acid.

    Reduction: 1-(4-Methoxyphenyl)cyclopropane methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde depends on its specific interactions with molecular targets. The cyclopropane ring can impose conformational constraints on the molecule, affecting its binding to proteins and other biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites in target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)cyclopropane carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(4-Methoxyphenyl)cyclopropane methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Properties

IUPAC Name

1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5,8H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMBOMCNBZNRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an argon atmosphere, a solution of 1-(4-methoxyphenyl)cyclopropane carboxylic acid (2.00 g, 10.4 mmol) in tetrahydrofuran (20 mL) was added with lithium aluminum hydride (513 mg, 13.5 mmol) at 0° C., and the resultant was stirred at room temperature for 2 hours. The resultant was added sequentially with water and hydrochloric acid at 0° C., stirred at room temperature for 30 min and then extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was dissolved in dichloromethane (15 mL). The resultant was sequentially added with molecular sieves 4β (1.80 g), N-methylmorpholine (1.83 g, 15.6 mmol) and tetrapropylammonium perruthenate (1.83 mg, 0.520 mmol) at 0° C., and stirred at room temperature for 1.5 hours. The reaction solution was filtered using celite, and concentrated in vacuo. The obtained residue was purified using column chromatography (hexane:ethyl acetate=4:1), and 1-(4-methoxyphenyl)cyclopropane carboaldehyde (1.54 g, 84.0%) was obtained.
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2 g
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513 mg
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20 mL
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1.83 g
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